molecular formula C22H17BrN2O3S B2500444 (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893315-25-8

(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Katalognummer B2500444
CAS-Nummer: 893315-25-8
Molekulargewicht: 469.35
InChI-Schlüssel: WEPQDDBOPUNOID-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and synthetic aspects of related benzothiazine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves the reaction of sulfamoyl chloride with various anthranilic acid derivatives, as mentioned in the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, which were explored as potential sweetening agents . Another related synthesis approach is the one-step synthesis of biologically active benzothiazinyl benzenediols, which involves the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with 1-(2-aminophenyl)ethanones . These methods highlight the versatility of synthetic routes available for creating benzothiazine derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiadiazine ring, which can exist in different isomeric forms such as 2H and 4H. In the case of 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide, the benzothiadiazine ring is planar due to space-group requirements, and the sulfonyl group is perpendicular to the rings . This structural information is crucial for understanding the molecular geometry and potential reactivity of the compound "(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide".

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including hydrogen bonding and pi-pi stacking interactions, as seen in the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are significant as they can influence the compound's stability, solubility, and interaction with biological targets. The presence of substituents such as the 4-bromophenyl group in the compound of interest may also affect its reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure and substituents. For instance, the presence of hydrophobic substituents in the benzenediol ring of benzothiazinyl benzenediols has been shown to intensify biological potency . The specific physical properties such as solubility, melting point, and density would depend on the exact structure of the compound, including the nature of the substituents and the overall molecular conformation.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Research has shown various synthetic methods and reactions involving compounds related to (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. For instance, 2-aminobenzyl amine can react with sulfamide to form 3.4-dihydro 1H-2.1.3-benzothiadiazine-2.2-dioxide, which can be dehydrogenated to yield 1H-2.1.3-benzothiadiazine 2.2-dioxide (Knollmüller, 1971). Similarly, Croce and Rosa (1996) studied the reactivity of 3-benzylidene- and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxide towards alkylidenephosphoranes, leading to the formation of new heteropolycyclic systems (Croce & Rosa, 1996).

Multicomponent Synthesis

The compound has been utilized in multicomponent synthesis processes. Lega et al. (2016) synthesized new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction, showcasing the versatility of these compounds in chemical synthesis (Lega et al., 2016).

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) explored the application of related compounds in photodynamic therapy, a technique used in cancer treatment. They synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, demonstrating their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Biological Activity

Zia-ur-Rehman et al. (2009) synthesized a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, indicating the potential biological activity of these compounds. The study highlights the significance of these compounds in developing new antibacterial and antioxidant agents (Zia-ur-Rehman et al., 2009).

Novel Synthesis and Antitumor Activity

Matysiak et al. (2016) reported the synthesis of novel biologically active compounds with potential antiproliferative activity against human cancer cell lines. This indicates the relevance of (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide in cancer research and its potential in developing new anticancer drugs (Matysiak et al., 2016).

Eigenschaften

IUPAC Name

(3E)-1-benzyl-3-[(4-bromoanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPQDDBOPUNOID-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.